Magnosalin

Description

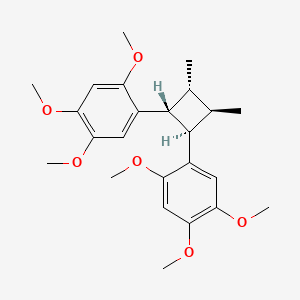

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

1-[(1R,2R,3R,4R)-2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene |

InChI |

InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3/t13-,14-,23+,24+/m1/s1 |

InChI Key |

WCERJEZPIONOJU-LHEXPUQLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

Canonical SMILES |

CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

Synonyms |

(1alpha,2beta,3beta,4alpha)-isomer of magnosalin heterotropan magnosalin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Magnosalin in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in the development of novel therapeutics. Magnosalin, a neolignan isolated from Flos magnoliae, has demonstrated anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in angiogenesis, including its inhibitory effects on key angiogenic processes. Due to the limited specific research on the detailed signaling pathways of this compound, this guide also presents the well-documented anti-angiogenic mechanism of a closely related neolignan, Magnolol, as a potential framework for understanding this compound's molecular interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The development of new blood vessels is a complex, multi-step process involving endothelial cell proliferation, migration, and differentiation.[1] Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates a cascade of intracellular signaling events upon binding to its receptor, VEGFR2, on the surface of endothelial cells.[2] Key downstream pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, which are crucial for promoting the various stages of angiogenesis.[2][3][4]

This compound, a compound extracted from Flos magnoliae, has been identified as an inhibitor of angiogenesis.[5] Early studies have shown its capacity to interfere with critical steps in new vessel formation, such as endothelial cell tube formation and proliferation. This guide will first detail the established anti-angiogenic effects of this compound, followed by an in-depth look at the signaling pathways inhibited by the related compound, Magnolol, to provide a putative mechanistic model for this compound.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The inhibitory effects of this compound on endothelial cell tube formation have been quantified, providing valuable data for dose-response studies. The following tables summarize the reported inhibitory concentrations.

Table 1: Inhibitory Effect of this compound on Fetal Bovine Serum (FBS)-Stimulated Tube Formation

| Compound | IC30 (µM) | 95% Confidence Limits |

| This compound (MSA) | 0.51 | 0.20-1.27 |

Data from in vitro studies on rat vascular endothelial cells.[5]

Table 2: Inhibitory Effect of this compound on Interleukin-1α (IL-1α)-Stimulated Tube Formation

| Compound | IC50 (µM) | 95% Confidence Limits |

| This compound (MSA) | 1.22 | 1.01-1.47 |

Data from in vitro studies on rat vascular endothelial cells stimulated with 69 pM of IL-1α.[5]

Postulated Mechanism of Action: Insights from Magnolol

While the precise signaling cascade affected by this compound is yet to be fully elucidated, extensive research on the structurally similar neolignan, Magnolol, provides a strong hypothetical framework. Magnolol has been shown to inhibit VEGF-induced angiogenesis by targeting multiple key signaling molecules.[2][6][7][8]

The primary mechanism of action for Magnolol involves the inhibition of the VEGFR2 signaling pathway. It is proposed that Magnolol acts as a direct antagonist to VEGFR2.[6] This initial blockade prevents the autophosphorylation of VEGFR2, a critical step in initiating downstream signaling. Consequently, the activation of major pro-angiogenic pathways is suppressed:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for endothelial cell survival, proliferation, and migration.[3][4][9] Magnolol has been demonstrated to suppress the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4E-BP-1.[6][8]

-

MAPK Pathway: This pathway, including ERK, JNK, and p38, is involved in regulating gene expression related to cell proliferation and migration.[10][11][12] Magnolol effectively inhibits the VEGF-induced phosphorylation of these key kinases.[2][6][8]

Furthermore, Magnolol has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α)/VEGF signaling pathway, which is critical for angiogenesis in hypoxic environments such as solid tumors.[13]

Proposed Signaling Pathway for this compound's Anti-Angiogenic Action

Based on the evidence from Magnolol, the following signaling pathway is proposed for this compound.

References

- 1. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Magnolol suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting Ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

- 4. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of this compound derived from Flos magnoliae on tube formation of rat vascular endothelial cells during the angiogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Magnolol inhibits angiogenesis by regulating ROS-mediated apoptosis and the PI3K/AKT/mTOR signaling pathway in mES/EB-derived endothelial-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of MAP kinases in endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Undermining the endothelium by ablation of MAPK-MEF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Altered MAPK Signaling in Progressive Deterioration of Endothelial Function in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-angiogenic and anti-inflammatory effect of Magnolol in the oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Magnosalin from Perilla frutescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalin, a neolignan compound, has been identified as a bioactive constituent of Perilla frutescens (L.) Britton, a plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and antioxidant properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its potency.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | Test Agent | IC₅₀ (µM) | Source |

| Nitric Oxide (NO) Synthesis Inhibition | RAW 264.7 macrophages (LPS-activated) | This compound | 5.9 | [1] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Source |

| HeLa | Human cervical cancer | Data not available | |

| MCF-7 | Human breast cancer | Data not available | |

| A549 | Human lung cancer | Data not available |

Note: Specific IC₅₀ values for the cytotoxicity of this compound from Perilla frutescens were not available in the reviewed literature. Further studies are required to quantify its cytotoxic potential against various cancer and normal cell lines.

Table 3: Antioxidant Activity of this compound

| Bioassay | IC₅₀ (µM) | Source |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available |

Note: Quantitative data on the antioxidant activity of isolated this compound from Perilla frutescens are not currently available. The antioxidant properties of Perilla frutescens extracts are well-documented, suggesting that this compound may contribute to this activity.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound from Perilla frutescens is still emerging, the known mechanisms of lignans and related compounds suggest the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory effect of this compound on NO and TNF-α production strongly suggests that it interferes with the NF-κB signaling cascade.[1][2][3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by various stimuli, including LPS, leads to the phosphorylation of downstream transcription factors that regulate the expression of inflammatory mediators. Lignans have been reported to modulate MAPK signaling, and it is plausible that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of this pathway.[4][5]

References

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-NF-kappaB p65 (Ser536) (7F1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Magnosalin: A Lignan with Potent Anti-Inflammatory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Magnosalin, a neolignan isolated from Flos magnoliae, has emerged as a promising natural compound with significant anti-inflammatory properties. Lignans, a class of polyphenols found in plants, are increasingly being investigated for their therapeutic potential in a variety of diseases, including those with an inflammatory basis. This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound, detailing its mechanisms of action, relevant experimental data, and detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel anti-inflammatory agent.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a basis for comparison and further investigation.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | This compound Concentration | Result | Citation |

| Tube Formation Assay | Rat Vascular Endothelial Cells | Fetal Bovine Serum (FBS) | Tube Formation | 0.1-10 µM | IC30: 0.51 µM | [1] |

| Tube Formation Assay | Rat Vascular Endothelial Cells | Interleukin-1α (IL-1α) | Tube Formation | 1-3 µM | IC50: 1.22 µM | [1] |

| Cell Proliferation | Rat Aortic Endothelial Cells | 5% Fetal Bovine Serum | Cell Number | 0.3-3 µg/ml | Reduced incorporation rate of ³H-thymidine |

Note: Data on the direct inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), COX-2, and iNOS by this compound is limited in the reviewed literature. The anti-angiogenic effects are presented as a related anti-inflammatory mechanism.

Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. While direct evidence for this compound is still emerging, studies on the structurally similar lignan, Magnolol, provide strong indications of the likely mechanism. Magnolol has been shown to inhibit the activation of NF-κB in LPS-stimulated murine macrophages.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][3]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a crucial role in the production of inflammatory mediators.[4] Studies on the related lignan, Magnoflorine, have demonstrated its ability to suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[5] This inhibition of MAPK phosphorylation prevents the activation of downstream transcription factors, leading to a reduction in the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the procedure for evaluating the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western Blot analysis (lysis buffer, primary and secondary antibodies for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA and NO assays, larger plates for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter time points for Western blotting of signaling proteins).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and IL-1β.

-

Cell Lysates: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

-

-

Measurement of Inflammatory Mediators:

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and the phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.[1][9]

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes the widely used carrageenan-induced paw edema model in rodents to evaluate the in vivo anti-inflammatory activity of this compound.[10][11][12]

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: vehicle control, positive control, and this compound-treated groups (at least two different doses).

-

Drug Administration: Administer this compound or the control substances orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

-

Tissue Analysis (Optional): At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for histopathological examination or measurement of inflammatory markers (e.g., MPO, cytokines, COX-2, iNOS).[12]

Conclusion

This compound, a lignan from Flos magnoliae, demonstrates notable anti-inflammatory potential, primarily through its anti-angiogenic effects and likely modulation of the NF-κB and MAPK signaling pathways. While direct and extensive quantitative data for this compound's effects on a broad range of inflammatory markers are still being elucidated, the information available, along with data from structurally related compounds, strongly supports its promise as a lead compound for the development of new anti-inflammatory therapies. The experimental protocols provided in this guide offer a robust framework for further investigation into the precise mechanisms and full therapeutic potential of this compound. Future research should focus on generating comprehensive dose-response data for the inhibition of key inflammatory cytokines and enzymes, as well as further in vivo studies in various models of inflammation.

References

- 1. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 7. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. h-h-c.com [h-h-c.com]

- 9. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Magnosalin's Impact on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalin, a lignan compound, has garnered interest in the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-angiogenic treatments. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the implicated molecular cascades. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound. The data is primarily derived from in vitro studies assessing its anti-proliferative and anti-angiogenic properties.

| Table 1: Inhibitory Effects of this compound on Cell Proliferation | |

| Assay | Cell Type |

| [3H]-thymidine incorporation | Synovial cells from MRL/1pr mice |

| Cell Number Increase | Rat Aortic Endothelial Cells |

| [3H]-thymidine incorporation | Rat Aortic Endothelial Cells |

| Table 2: Anti-Angiogenic Effects of this compound | |

| Assay | Stimulant |

| Tube Formation | Fetal Bovine Serum (FBS) |

| Tube Formation | Interleukin-1α (IL-1α) (69 pM) |

Key Signaling Pathways Affected by this compound

Current research indicates that this compound exerts its biological effects primarily through the modulation of key inflammatory and angiogenic signaling pathways, including the Interleukin-1α (IL-1α), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Interleukin-1α (IL-1α) Signaling Pathway

This compound has been shown to inhibit the action of IL-1α, a potent pro-inflammatory cytokine. By interfering with IL-1α signaling, this compound can suppress downstream inflammatory responses and cellular proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. While direct quantitative data on this compound's effect on this pathway is limited, its inhibition of IL-1α signaling suggests a downstream dampening of NF-κB activation.

MAPK Signaling Pathway

The MAPK cascade is crucial for cell proliferation, differentiation, and stress responses. Similar to the NF-κB pathway, the direct impact of this compound on MAPK signaling is an area requiring further investigation. However, its anti-proliferative effects suggest a potential modulatory role.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. However, this section provides generalized methodologies for the key assays used to evaluate its activity.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

-

Cell Culture: Plate synovial or endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating them in a serum-free or low-serum medium for 24 hours.

-

Treatment: Replace the medium with a complete medium containing a stimulant (e.g., 5% FBS or IL-1α) and various concentrations of this compound or vehicle control.

-

Radiolabeling: After 24-48 hours of incubation, add [3H]-thymidine to each well and incubate for an additional 4-18 hours.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) and calculate IC50 values.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the gel in a medium containing a pro-angiogenic stimulant (e.g., FBS or IL-1α) and different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

-

Data Analysis: Express the results as a percentage of the control and determine IC30 or IC50 values.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of proteins in the NF-κB and MAPK pathways.

-

Cell Lysis: Treat cells with this compound and/or a stimulant for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation, or phospho-ERK for MAPK activation).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a digital imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Conclusion and Future Directions

This compound demonstrates promising anti-proliferative and anti-angiogenic activities in vitro. Its mechanism of action appears to involve the inhibition of the IL-1α signaling pathway, with likely downstream effects on the NF-κB and MAPK cascades. However, a significant gap exists in the literature regarding detailed quantitative data on its effects on these latter pathways and comprehensive, published experimental protocols.

Future research should focus on:

-

Conducting dose-response studies to quantify the effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Utilizing specific inhibitors and activators of these pathways to further elucidate the precise molecular targets of this compound.

-

Publishing detailed experimental protocols to ensure the reproducibility of findings.

-

Translating these in vitro findings to in vivo models to assess the therapeutic potential of this compound for inflammatory diseases and cancer.

This technical guide provides a foundation for understanding the current knowledge of this compound's effects on cellular signaling. It is hoped that this will stimulate further research to fully characterize its mechanism of action and unlock its therapeutic potential.

Magnosalin Target Identification in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalin, a neolignan derived from Flos Magnoliae, has demonstrated significant anti-angiogenic and anti-inflammatory properties in endothelial cells, positioning it as a promising therapeutic candidate for a range of angiogenesis-dependent diseases. Despite the characterization of its downstream cellular effects, the direct molecular target(s) of this compound remain elusive. This technical guide provides a comprehensive overview of the known biological activities of this compound in endothelial cells and outlines a detailed experimental strategy for the identification of its direct binding partners. This document is intended to serve as a roadmap for researchers seeking to elucidate the precise mechanism of action of this compound, a critical step in its development as a therapeutic agent.

Introduction: The Therapeutic Potential of this compound

This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The anti-angiogenic effects of this compound are well-documented, with studies demonstrating its ability to inhibit endothelial cell tube formation in a concentration-dependent manner[1]. Furthermore, this compound has been observed to suppress angiogenesis in in-vivo models[1]. Beyond its anti-angiogenic properties, this compound also exhibits anti-inflammatory effects, which are often interconnected with angiogenic signaling in pathological states.

The current understanding of this compound's mechanism of action is limited to its downstream effects on intracellular signaling cascades. Elucidating the direct molecular target of this compound is paramount for a complete understanding of its pharmacological activity, for the identification of potential biomarkers for patient stratification, and for the rational design of second-generation compounds with improved potency and selectivity. This guide proposes a multi-pronged approach to identify these elusive targets.

Known Biological Effects and Signaling Pathways Modulated by this compound

This compound exerts its biological effects on endothelial cells by modulating key signaling pathways that regulate angiogenesis and inflammation. While the direct upstream target is unknown, several downstream consequences of this compound treatment have been characterized.

Inhibition of Angiogenesis

This compound has been shown to inhibit fetal bovine serum (FBS)-stimulated and interleukin-1 alpha (IL-1α)-stimulated tube formation of endothelial cells[1]. This process is a critical step in the formation of new blood vessels. The inhibitory effect of this compound on FBS-stimulated tube formation is particularly potent[1].

Modulation of Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways in endothelial cells is still emerging, studies on similar neolignans, such as magnolol, suggest that these compounds can inhibit Ras-dependent mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. This inhibition is a key mechanism in suppressing vascular endothelial growth factor (VEGF)-induced angiogenesis. It is plausible that this compound shares a similar mechanism of action, though this requires direct experimental confirmation.

The diagram below illustrates a putative signaling pathway that may be inhibited by this compound, based on the known actions of related compounds.

Caption: Putative signaling pathway inhibited by this compound.

Quantitative Data on this compound's Bioactivity

The following table summarizes the reported inhibitory concentrations of this compound on endothelial cell tube formation.

| Stimulant | Assay | Parameter | Value (µM) | 95% Confidence Limits | Reference |

| Fetal Bovine Serum (FBS) | Tube Formation | IC30 | 0.51 | 0.20-1.27 | [1] |

| Interleukin-1 alpha (IL-1α) | Tube Formation | IC50 | 1.22 | 1.01-1.47 | [1] |

Proposed Experimental Strategy for Target Identification

Given the absence of a known direct target for this compound, a systematic and multi-faceted approach is required. The following experimental workflow is proposed to identify and validate the molecular target(s) of this compound in endothelial cells.

Caption: Proposed workflow for this compound target identification.

Phase 1: Target Discovery

The initial phase focuses on generating a list of potential this compound-binding proteins.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful method for identifying binding partners. A this compound-based affinity resin will be synthesized and used to capture interacting proteins from endothelial cell lysates. The bound proteins will then be eluted and identified by mass spectrometry.

-

Chemical Proteomics: Techniques such as Drug Affinity Responsive Target Stability (DARTS) can identify target proteins by observing their stabilization against proteolysis upon ligand binding. This method has the advantage of not requiring chemical modification of the compound.

-

Computational Target Prediction: In silico methods can predict potential protein targets based on the chemical structure of this compound. This can be achieved through ligand-based approaches (comparing to known ligands of proteins) or structure-based approaches (docking this compound into known protein structures).

Phase 2: Hit Validation

Proteins identified in Phase 1 will be validated for direct binding to this compound.

-

Surface Plasmon Resonance (SPR): This biophysical technique provides real-time, label-free detection of binding events. It can be used to determine the binding affinity (KD), and association/dissociation kinetics of the this compound-protein interaction.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Phase 3: Target Validation

The final phase aims to confirm that the identified binding partner is responsible for the observed biological effects of this compound.

-

Gene Silencing (siRNA/shRNA): Knockdown of the candidate target protein in endothelial cells should phenocopy the effects of this compound treatment, i.e., inhibit tube formation. Furthermore, this compound should have a diminished effect in the knockdown cells.

-

Gene Editing (CRISPR/Cas9): For more definitive validation, the gene encoding the target protein can be knocked out. The resulting cells should be resistant to the anti-angiogenic effects of this compound.

-

Rescue Experiments: Re-expression of the wild-type target protein in the knockout cells should restore sensitivity to this compound.

Detailed Experimental Protocols

Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of this compound-Affinity Resin:

-

Chemically modify this compound to introduce a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester or amine).

-

Covalently couple the modified this compound to a solid support matrix (e.g., NHS-activated Sepharose beads).

-

Thoroughly wash the resin to remove uncoupled ligand.

-

-

Preparation of Endothelial Cell Lysate:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-affinity resin (and a control resin with no coupled ligand) for 2-4 hours at 4°C with gentle rotation.

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

Protocol for Surface Plasmon Resonance (SPR)

-

Protein Immobilization:

-

Immobilize the purified candidate target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 sensor chip).

-

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound this compound.

-

After each injection, regenerate the sensor surface to remove bound this compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

The identification of the direct molecular target of this compound in endothelial cells is a critical next step in advancing this promising natural product towards clinical application. The multi-pronged strategy outlined in this technical guide, combining robust discovery methods with rigorous biophysical and biological validation, provides a clear and comprehensive path to achieving this goal. The successful execution of this research plan will not only unravel the fundamental mechanism of action of this compound but also pave the way for the development of novel anti-angiogenic and anti-inflammatory therapies.

References

A Technical Guide to the Chemical Structure and Synthesis of Magnosalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalin is a naturally occurring lignan that has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-angiogenic and anti-inflammatory properties. Isolated from plants of the Magnolia genus, its unique cyclobutane structure presents a compelling target for synthetic chemists and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its chemical synthesis, and an exploration of the signaling pathways implicated in its biological effects.

Chemical Structure and Properties

This compound is chemically defined as 1-[(1R,2R,3R,4R)-2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene.[1] It possesses a central cyclobutane ring with a specific stereochemistry that is crucial for its biological activity. The molecule is characterized by the presence of two 2,4,5-trimethoxyphenyl moieties attached to the cyclobutane core.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₆ | [1] |

| Molecular Weight | 416.5 g/mol | [1] |

| IUPAC Name | 1-[(1R,2R,3R,4R)-2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene | [1] |

| CAS Number | 73036-51-8 | [1] |

| Synonyms | This compound, RefChem:155305, etc. | [1] |

Total Synthesis of (±)-Magnosalin

The total synthesis of racemic this compound has been successfully achieved, providing a viable route to access this molecule for further biological evaluation and analog development. A key strategy involves the palladium-catalyzed cyclobutanation of a styrenyl precursor.

Synthetic Scheme

The synthesis commences with the preparation of the styrenyl precursor, (E)-1-(prop-1-en-1-yl)-2,4,5-trimethoxybenzene, from commercially available asarone. This precursor then undergoes a palladium-catalyzed head-to-head [2+2] cycloaddition to yield the cyclobutane core of (±)-Magnosalin.

References

The Impact of Magnosalin on Gene Expression in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalin, a lignan derived from the Magnolia plant species, has garnered significant interest in oncological research for its potential anti-cancer properties. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in cancer cells, with a focus on colorectal and prostate cancer models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways modulated by this promising natural compound. While comprehensive genomic-level data from microarray or RNA-sequencing studies on this compound are not yet widely available in the public domain, this guide synthesizes the current understanding based on targeted gene and protein expression analyses.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data from studies investigating the effects of magnolin (a closely related and studied lignan) on colorectal cancer (CRC) cells. These data provide insights into the dose-dependent impact of the compound on cell viability and cell cycle progression.

Table 1: Effect of Magnolin on the Viability of Colorectal Cancer Cells

| Cell Line | Magnolin Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Statistical Significance (p-value) |

| HCT116 | 10 | 48 | ~80 | p < 0.05 |

| 20 | 48 | ~60 | p < 0.01 | |

| 40 | 48 | ~40 | **p < 0.001 | |

| SW480 | 10 | 48 | ~85 | p < 0.05 |

| 20 | 48 | ~65 | p < 0.01 | |

| 40 | 48 | ~50 | **p < 0.001 |

Data adapted from a study on magnolin in human colorectal cancer cells.[1]

Table 2: Effect of Magnolin on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Magnolin Concentration (µM) | Incubation Time (h) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Statistical Significance (p-value) |

| HCT116 | 20 | 48 | Increased | Decreased | p < 0.01 |

| 40 | 48 | Increased | Decreased | p < 0.01 | |

| SW480 | 20 | 48 | Increased | Decreased | p < 0.01 |

| 40 | 48 | Increased | Decreased | p < 0.01 |

Data adapted from a study on magnolin in human colorectal cancer cells, showing a marked increase in the G0/G1 phase population.[1]

Table 3: Effect of Magnolin on the Expression of Key Regulatory Proteins in Colorectal Cancer Cells

| Target Protein | Cancer Cell Line | Magnolin Treatment | Change in Protein Expression | Method of Detection |

| Cyclin D1 | HCT116, SW480 | Dose-dependent increase | Decreased | Western Blot |

| p27 | HCT116, SW480 | Dose-dependent increase | Increased | Western Blot |

| Cyclin B1 | HCT116, SW480 | Dose-dependent increase | Decreased | Western Blot |

| LIF | HCT116, SW480 | Dose-dependent increase | Decreased | Western Blot, IHC |

| p-Stat3 | HCT116, SW480 | Dose-dependent increase | Decreased | Western Blot, IHC |

| Mcl-1 | HCT116, SW480 | Dose-dependent increase | Decreased | Western Blot, IHC, qRT-PCR |

This table summarizes qualitative and semi-quantitative changes in protein levels observed in studies. Magnolin treatment leads to the downregulation of proteins promoting cell cycle progression and survival, and the upregulation of a cell cycle inhibitor.[1][2]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating specific signaling pathways. A key pathway identified in colorectal cancer is the LIF/Stat3/Mcl-1 axis.[1][3] this compound treatment leads to the downregulation of Leukemia Inhibitory Factor (LIF), which in turn reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3). This inactivation of Stat3 subsequently leads to the transcriptional repression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The downregulation of Mcl-1 is a critical event that promotes both autophagy and cell cycle arrest.[1][2]

In androgen-insensitive prostate cancer cells, the related compound magnolol has been shown to inhibit the expression of several key cell cycle regulatory proteins, including Cyclins A, B1, D1, and E, as well as Cyclin-Dependent Kinases (CDK) 2 and 4.[4] This suggests an interference with the cell cycle machinery, leading to an altered progression through the cell cycle phases.[4]

References

In Vivo Efficacy of Magnosalin and its Derivatives in Animal Models: A Technical Guide

Disclaimer: Publicly available peer-reviewed research on the in vivo efficacy of Magnosalin is limited. This guide focuses on the available data for a known derivative of this compound, TAS-202, to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a lignan, a class of polyphenols, that has been identified in various plants, including Perilla frutescens, Mosla scabra, and Magnolia salicifolia[1][2]. While research on this compound itself is not extensive, a derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine (TAS-202), has been synthesized and evaluated for its therapeutic potential in animal models[3]. This guide will focus on the in vivo efficacy of this this compound derivative.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the in vivo efficacy of the this compound derivative, TAS-202, in murine models.

| Compound | Animal Model | Indication | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| TAS-202 | Male C3H/HeN mice | bFGF-induced Angiogenesis | Oral administration | Inhibition of hemoglobin content in Matrigel plugs | Statistically significant inhibition | [3] |

| TAS-202 | Male DBA/1J mice | Collagen-induced Arthritis | Oral administration | Reduction in arthritic score | Statistically significant reduction | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

bFGF-induced Angiogenesis Model in Mice

This protocol outlines the methodology to assess the anti-angiogenic effects of a compound like the this compound derivative TAS-202 in vivo.

-

Animal Model : Male C3H/HeN mice.

-

Procedure :

-

Mice are anesthetized, and the dorsal skin is shaved.

-

A 24-gauge needle is used to inject 0.5 mL of Matrigel containing basic fibroblast growth factor (bFGF) and heparin subcutaneously into the dorsal midline.

-

The test compound (TAS-202) or vehicle is administered orally once daily for the duration of the experiment.

-

After a set period (e.g., 7 days), the mice are euthanized, and the Matrigel plugs are surgically removed.

-

The extent of angiogenesis is quantified by measuring the hemoglobin content within the Matrigel plug, which is indicative of the level of vascularization.

-

-

Rationale : This model is used to evaluate the ability of a compound to inhibit the formation of new blood vessels, a key process in tumor growth and inflammatory diseases[3].

Collagen-induced Arthritis Model in Mice

This protocol details the induction and assessment of arthritis in mice to evaluate the anti-rheumatic potential of a compound.

-

Animal Model : Male DBA/1J mice.

-

Induction of Arthritis :

-

An emulsion of bovine type II collagen and complete Freund's adjuvant is prepared.

-

Mice are immunized by an intradermal injection of the collagen emulsion at the base of the tail.

-

A booster injection of collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.

-

-

Treatment and Assessment :

-

Oral administration of the test compound (TAS-202) or vehicle begins after the second immunization and continues daily.

-

The severity of arthritis in the paws is scored visually based on the degree of swelling and erythema.

-

Body weight and paw thickness are also monitored as indicators of disease progression and treatment efficacy.

-

-

Rationale : This is a widely used model for rheumatoid arthritis that mimics many aspects of the human disease, allowing for the evaluation of potential therapeutic agents[3].

Visualization of Pathways and Workflows

Postulated Signaling Pathway for Anti-Angiogenic Effect

The following diagram illustrates a potential signaling pathway inhibited by the this compound derivative TAS-202, based on its observed anti-angiogenic effects.

References

- 1. This compound | C24H32O6 | CID 10454589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]

- 3. Synthesis of a this compound derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnosalin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnosalin, a lignan found in medicinal plants such as Flos magnoliae, has demonstrated noteworthy anti-proliferative and anti-angiogenic activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound. Due to the limited availability of direct research on this compound, this report also incorporates comparative data from structurally related lignans to provide a broader context for its potential pharmacological profile. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Pharmacodynamic Properties

The primary pharmacodynamic effect of this compound identified to date is its anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and rheumatoid arthritis.

Anti-Angiogenic Effects

In vitro studies have shown that this compound inhibits the tube formation of vascular endothelial cells, a key step in the angiogenic process[1]. This effect suggests a direct interference with the cellular mechanisms that govern the organization of endothelial cells into capillary-like structures.

A synthetic derivative of this compound, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine (TAS-202), has been shown to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in mice when administered orally. This finding points towards the bFGF signaling pathway as a potential target for the anti-angiogenic action of this compound and its derivatives.

Anti-proliferative Effects

This compound exhibits anti-proliferative effects on subcultured rat aortic endothelial cells. Research indicates that it preferentially inhibits the progression phase of the cell cycle.

Putative Mechanism of Action: Inhibition of bFGF Signaling

While the precise molecular mechanism of this compound's anti-angiogenic activity is not fully elucidated, the inhibitory effect of its derivative on bFGF-induced angiogenesis suggests an interaction with the bFGF signaling cascade. The bFGF pathway plays a crucial role in promoting endothelial cell proliferation, migration, and differentiation. A simplified representation of this pathway and the putative point of inhibition by this compound derivatives is illustrated below.

Caption: Putative inhibition of the bFGF signaling pathway by this compound derivatives.

Pharmacokinetic Properties

Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the public domain. To provide a preliminary understanding, this section summarizes the pharmacokinetic parameters of structurally related lignans, magnolin and honokiol. It is important to note that these values are for comparative purposes and may not be directly representative of this compound's pharmacokinetic profile.

Table 1: Comparative Pharmacokinetic Parameters of Related Lignans

| Parameter | Magnolin (in rats) | Honokiol (in rats) |

| Route of Administration | Intravenous (IV) & Oral | Oral |

| Dose | 0.5, 1, 2 mg/kg (IV); 1, 2, 4 mg/kg (Oral) | Not specified |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Not specified |

| Tmax (Time to Peak Concentration) | Rapidly absorbed orally | Not specified |

| AUC (Area Under the Curve) | Linearly increased with dose | Not specified |

| Absolute Oral Bioavailability | 54.3 - 76.4% | Not specified |

| Plasma Protein Binding | 71.3 - 80.5% | Not specified |

| Metabolism | Not specified | Sulfation and glucuronidation are major pathways |

| Elimination | Dose-independent | Rapidly eliminated |

Data for magnolin sourced from a study on its pharmacokinetics in rats. Data for honokiol metabolism is from a study on lignans from Magnolia officinalis.

Based on this comparative data, it can be hypothesized that this compound, as a lignan, may exhibit rapid absorption and elimination. The primary metabolic routes are likely to involve conjugation reactions such as sulfation and glucuronidation. However, dedicated ADME studies are imperative to confirm these postulations.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the pharmacodynamic assessment of this compound and its derivatives.

In Vitro Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating the anti-angiogenic potential of a compound in vitro.

Caption: General workflow for an in vitro endothelial cell tube formation assay.

In Vivo bFGF-Induced Angiogenesis Assay (Mouse Model)

This in vivo model is used to assess the effect of a compound on angiogenesis induced by a specific growth factor.

Caption: General workflow for an in vivo bFGF-induced angiogenesis assay.

Conclusion and Future Directions

This compound presents as a promising natural product with anti-angiogenic and anti-proliferative properties. The preliminary evidence suggests that its mechanism of action may involve the inhibition of key signaling pathways, such as the bFGF pathway, that are crucial for endothelial cell function. However, the current body of research on this compound is limited.

To advance the development of this compound as a potential therapeutic agent, the following areas of research are critical:

-

Comprehensive Pharmacokinetic Profiling: Detailed ADME studies in various preclinical species are essential to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanism of Action Elucidation: Further investigation is required to pinpoint the precise molecular targets of this compound within the bFGF and other relevant signaling pathways.

-

In Vivo Efficacy Studies: Robust in vivo studies in relevant disease models (e.g., cancer, rheumatoid arthritis) are needed to establish the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and pharmacokinetically favorable derivatives.

This technical guide serves as a foundational resource for the scientific community, highlighting both the potential of this compound and the critical knowledge gaps that need to be addressed in future research.

References

The Discovery and Isolation of Magnosalin from Flos Magnoliae: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnosalin is a bioactive lignan derived from Flos Magnoliae, the dried flower buds of various Magnolia species. Renowned in traditional medicine for treating inflammatory conditions, Flos Magnoliae has yielded numerous pharmacologically active compounds, with this compound being of significant interest for its anti-inflammatory and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and the molecular pathways through which its therapeutic effects are mediated. The information is structured to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Flos Magnoliae

Flos Magnoliae, known as "Shin-i," encompasses the flower buds of species such as Magnolia biondii, M. denudata, and M. salicifolia. These buds are a rich source of bioactive compounds, including terpenoids, alkaloids, and notably, lignans.[1] this compound is a cyclobutane-type lignan that has been identified as a key contributor to the therapeutic effects of Flos Magnoliae extracts.[1] Its biological activities, including the inhibition of endothelial cell proliferation and anti-rheumatic effects, make it a valuable candidate for further investigation and drug development.

Physicochemical and Analytical Data

Accurate identification and quantification of this compound are critical for research and development. The following tables summarize its key properties and typical analytical conditions for its analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₆ | PubChem CID: 10454589[2] |

| Molecular Weight | 416.5 g/mol | PubChem CID: 10454589[2] |

| IUPAC Name | 1-[(1R,2R,3R,4R)-2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene | PubChem CID: 10454589[2] |

| Class | Lignan | PubChem CID: 10454589[2] |

Table 2: Representative Parameters for Extraction and HPLC Analysis

| Parameter | Description | Source |

|---|---|---|

| Extraction Solvent | 30% Ethanol (EtOH) in water via reflux extraction. | [3][4] |

| Extraction Yield (Crude) | A 16.8% w/w yield was reported for a 30% ethanolic extract of Flos Magnoliae. | [3] |

| HPLC Column | Poroshell 120 SB-C18 (3.0 x 100 mm, 2.7 µm) | [3][4] |

| Mobile Phase | Gradient of Acetonitrile (B) and 0.1% Acetic Acid in Water (A). | [3][4] |

| Detection Wavelength | 278 nm | [3][4] |

| Column Temperature | 20°C |[3][4] |

Experimental Protocols: Isolation and Purification

While a single, standardized protocol for this compound is not universally established, the following represents a synthesized methodology based on common practices for isolating lignans from Flos Magnoliae.

General Experimental Workflow

The isolation of this compound is a multi-step process involving extraction, fractionation, and final purification by chromatography. The workflow ensures the progressive enrichment of the target compound.

Step-by-Step Methodology

Protocol 1: Extraction

-

Preparation: Obtain dried Flos Magnoliae buds and pulverize them into a coarse powder.

-

Extraction: Add the powdered plant material to a round-bottom flask with 30% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v).

-

Reflux: Heat the mixture under reflux for 2-4 hours at the solvent's boiling point.

-

Filtration: After cooling, filter the mixture through filter paper (e.g., Whatman paper) to separate the plant residue from the liquid extract.

-

Concentration: Concentrate the filtrate using a rotary vacuum evaporator to remove the ethanol. The remaining aqueous solution can be lyophilized (freeze-dried) to yield a solid crude extract.[3]

Protocol 2: Fractionation and Purification

-

Solvent Fractionation: Dissolve the crude extract in water and perform liquid-liquid partitioning with an organic solvent like chloroform (CHCl₃) or ethyl acetate. Lignans like this compound are less polar and will preferentially move into the organic phase.

-

Column Chromatography: Concentrate the organic fraction and subject it to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Preparative HPLC: Pool the this compound-rich fractions and perform final purification using preparative reversed-phase HPLC (Prep-HPLC) on a C18 column.[3][4] An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically used.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of lignans from Flos Magnoliae are primarily attributed to their ability to suppress key inflammatory signaling cascades within immune cells like macrophages. Lipopolysaccharide (LPS), a component of gram-negative bacteria, typically activates these pathways, leading to the production of pro-inflammatory mediators. Flos Magnoliae lignans intervene by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This inhibition leads to a significant downstream reduction in the expression and release of inflammatory molecules such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Conclusion

This compound stands out as a promising natural product from Flos Magnoliae with well-documented anti-inflammatory potential. This guide outlines the foundational methodologies for its extraction, purification, and analysis, providing a technical framework for researchers. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways offers a clear direction for mechanistic studies and the development of novel therapeutics for inflammatory diseases. Further optimization of isolation protocols to improve yields and purity will be essential for advancing this compound from a laboratory compound to a potential clinical candidate.

References

- 1. Synthesis of a this compound derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H32O6 | CID 10454589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kjpp.net [kjpp.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Magnosalin In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. Magnosalin, a neolignan compound isolated from Magnolia fargesii, has demonstrated anti-angiogenic properties, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for assessing the in vitro anti-angiogenic effects of this compound using endothelial cell tube formation, proliferation, and migration assays.

Quantitative Data Summary

The inhibitory effects of this compound on endothelial cell tube formation have been quantified, providing a basis for dose-selection in further studies.

| Assay Condition | Inhibitor | IC30 (µM) | IC50 (µM) |

| Fetal Bovine Serum (FBS)-Stimulated Tube Formation | This compound (MSA) | 0.51 (95% CI: 0.20-1.27) | - |

| Interleukin-1α (IL-1α)-Stimulated Tube Formation | This compound (MSA) | - | 1.22 (95% CI: 1.01-1.47) |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound

-

Vehicle control (e.g., DMSO)

-

24-well tissue culture plates

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Protocol:

-

Preparation of Basement Membrane Matrix Plates:

-

Thaw basement membrane matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 250 µL of the matrix to each well of a 24-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[1]

-

-

Cell Preparation and Treatment:

-

Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Harvest the cells using trypsin and resuspend them in a serum-free medium.

-

Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) in serum-free medium. Also, prepare a vehicle control.

-

In separate tubes, mix the cell suspension with the this compound solutions or the vehicle control.

-

-

Plating and Incubation:

-

Gently add 500 µL of the cell-treatment mixture to each corresponding well of the prepared 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[2]

-

-

Visualization and Quantification:

-

After incubation, visualize the tube formation using an inverted microscope.

-

Capture images of the tube network in each well.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells, which is proportional to the number of viable, proliferating cells.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in EGM-2.

-

Seed 5,000 cells in 100 µL of EGM-2 per well in a 96-well plate.[3]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in EGM-2.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.[3]

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Measurement:

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well tissue culture plates

-

200 µL pipette tip or a cell scraper

-

Inverted microscope with a camera

Protocol:

-

Cell Seeding and Monolayer Formation:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

-

Creating the Wound:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[4]

-

Wash the wells with PBS to remove any detached cells and debris.

-

-

Treatment and Incubation:

-

Replace the PBS with a fresh medium containing different concentrations of this compound or vehicle control.

-

Place the plate on an inverted microscope and capture an initial image of the wound (0-hour time point).

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Image Acquisition and Analysis:

-

Capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).

-

Measure the width of the wound at each time point.

-

Calculate the percentage of wound closure relative to the initial wound width.

-

Proposed Signaling Pathway and Experimental Workflow

A related compound, Magnolol, has been shown to inhibit angiogenesis by suppressing the Ras-dependent MAPK and PI3K/Akt signaling pathways, which are downstream of VEGF receptor activation.[5] It is plausible that this compound shares a similar mechanism of action.

Caption: Proposed inhibitory mechanism of this compound on the VEGF signaling pathway.

To investigate this proposed mechanism, a Western blot analysis to assess the phosphorylation status of key signaling proteins like VEGFR-2, Akt, and ERK in HUVECs treated with this compound and stimulated with VEGF would be a logical next step.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnolol suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting Ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Magnosalin Stock Solution with DMSO for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnosalin, a neolignan compound isolated from plants such as Magnolia salicifolia and Perilla frutescens, has garnered interest in biomedical research for its potential therapeutic properties.[1] Notably, it has demonstrated anti-proliferative and anti-angiogenic effects, making it a candidate for investigation in cancer and other diseases characterized by excessive cell growth and blood vessel formation. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture experiments, with a focus on utilizing dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical characteristics is fundamental to its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₆ | [1] |

| Molecular Weight | 416.5 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in DMSO | General knowledge |

Preparing this compound Stock Solution

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture applications due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[2]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for 10 mM Stock Solution:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 416.5 g/mol * (1000 mg / 1 g) = 4.165 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 4.165 mg of this compound powder using an analytical balance. To ensure accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

-

-

Dissolution in DMSO:

-

Aseptically add the weighed this compound to a sterile amber microcentrifuge tube.

-

Add the calculated volume of cell culture grade DMSO (e.g., 1 mL for 4.165 mg).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

-

Sterilization:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration of DMSO solutions can be challenging and is often not necessary if proper aseptic technique is followed.

-

-

Storage and Stability:

-

Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, though -20°C is recommended to ensure stability.

-

Application in Cell Culture

Working Concentration: